2-Methylbenzofuran-4,7-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-benzofuran-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJAGRAMAGJLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylbenzofuran 4,7 Dione and Its Analogues
Strategies for Benzofuran (B130515) Core Construction in 2-Methylbenzofuran-4,7-dione Synthesis
The formation of the benzofuran nucleus is a critical step in the synthesis of this compound. Various synthetic routes have been developed, each with its own advantages and substrate scope. These strategies often involve the formation of a key carbon-oxygen bond to close the furan (B31954) ring onto the benzene (B151609) core.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the synthesis of the benzofuran core. This approach typically involves the formation of a five-membered furan ring by the cyclization of a suitably substituted phenolic precursor. One common method involves the reaction of phenols with α-halo ketones or propargyl halides, followed by a base-mediated cyclization. For instance, the reaction of a substituted phenol (B47542) with chloroacetone (B47974) can lead to an ether intermediate, which upon intramolecular cyclization, yields the 2-methylbenzofuran (B1664563) scaffold.
Another notable intramolecular cyclization approach is the palladium-catalyzed annulation of alkenyl ethers and alkynyl oxime ethers, which provides a route to 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org Similarly, a cascade sequence involving nucleophilic aromatic substitution followed by a 5-endo-dig cyclization of an ortho-acetylenic substrate can furnish 2-substituted benzofurans. rsc.org This method is advantageous as it does not require a transition metal catalyst and can be performed in water or DMSO. rsc.org
Metal-Catalyzed Coupling Reactions in Benzofuran Synthesis
Transition metal-catalyzed reactions have become indispensable in the synthesis of benzofurans due to their efficiency and functional group tolerance. nih.gov Palladium, copper, rhodium, and nickel are among the most commonly employed metals for these transformations. rsc.orgthieme.deacs.org
Palladium-catalyzed reactions, such as the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, are widely used for constructing the benzofuran ring. nih.govacs.org This approach allows for the introduction of a variety of substituents on both the benzene and furan rings. For example, the coupling of an iodophenol with propyne (B1212725) can directly lead to the formation of a 2-methylbenzofuran derivative.
Copper-catalyzed reactions also play a significant role. acs.org For instance, the intramolecular dehydrogenative O–H/C–H coupling of benzothiophene (B83047) derivatives has been shown to produce high yields of the target benzofuran molecules. acs.org Nickel-catalyzed intramolecular nucleophilic addition has also been developed for the formation of benzofuran derivatives, accommodating a range of substrates with both electron-donating and electron-withdrawing groups. thieme.de
| Catalyst System | Reactants | Product | Yield | Reference |
| Pd(OAc)2 / CuCl2 | Alkenyl ethers and alkynyl oxime ethers | 2,3-Dihydrobenzofuran derivatives | 41-86% | rsc.org |
| (PPh3)PdCl2 / CuI | Terminal alkynes and iodophenols | Benzofuran derivatives | Good to excellent | nih.govacs.org |
| Copper catalyst / Cs2CO3 | Benzothiophene derivative | Thiophene-substituted benzofuran | High | acs.org |
| Nickel catalyst | Substrates with electron-donating or -withdrawing groups | 3-Aryl benzofurans | Moderate to good | thieme.de |
Oxidative Annulation Techniques for Benzofuranquinone Formation
Oxidative annulation provides a direct route to benzofuranquinones from simpler starting materials. This method often involves the reaction of a phenol with an alkyne in the presence of an oxidant and a metal catalyst. A notable example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.orgresearchgate.net This reaction proceeds through a proposed mechanism involving reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization to afford the benzofuran derivative. rsc.orgresearchgate.net This strategy is particularly useful for the synthesis of highly substituted benzofurans.
Functionalization and Derivatization of the this compound Scaffold
Once the this compound core is synthesized, further modifications can be made to both the quinone ring and the furan moiety to generate a library of analogues. These modifications are crucial for tuning the electronic and biological properties of the parent compound.
Introduction of Substituents on the Quinone Ring System
The quinone ring of this compound is susceptible to nucleophilic addition reactions, which allows for the introduction of various substituents. For example, amino groups can be introduced onto the quinone ring, leading to the formation of aminobenzofuranquinones. These derivatives have been synthesized and evaluated for their biological activities.
Modifications at the Furan Moiety
The furan moiety of this compound can also be functionalized. For instance, the methyl group at the 2-position can be a site for further chemical transformations. Additionally, reactions can be performed to introduce substituents at the 3-position of the benzofuran ring. For example, 3-acetyl-5-methoxy-2-methylbenzofuran can be synthesized and subsequently converted to other derivatives. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
| 3-Acetyl-5-hydroxy-2-methylbenzofuran | Potassium hydride, DMF | 3-Acetyl-5-methoxy-2-methylbenzofuran | nih.gov |
| 3-Acetyl-5-methoxy-2-methylbenzofuran | Fuming nitric acid, acetic acid | 3-Acetyl-5-methoxy-2-methyl-4-nitrobenzofuran | nih.gov |
| 3-Acetyl-5-methoxy-2-methyl-4-nitrobenzofuran | Tin powder, hydrochloric acid | 3-(1-Hydroxyethyl)-5-methoxy-2-methylbenzofuran-4,7-dione | nih.gov |
Green Chemistry Principles in this compound Synthesis
While specific green synthesis methods for this compound are not extensively documented in the provided search results, the principles of green chemistry can be applied to its synthesis by examining methodologies for analogous benzofuran structures. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes.
One notable green method involves the synthesis of substituted 2-benzylidene-1-benzofuran-3-ones using a grinding methodology. nih.gov This approach utilizes a mixture of dimethylformamide (DMF) and water (7:3 v/v) with copper(II) bromide as a catalyst for the treatment of 2-hydroxychalcones. nih.gov The key green aspects of this method are the use of a water-based solvent system and a solvent-free grinding technique, which minimizes waste and energy consumption.
The application of ionic liquids as catalysts and reaction media also represents a significant advancement in the green synthesis of benzofurans. rsc.org For instance, the Pd-catalyzed intramolecular Heck reaction for constructing the benzofuran ring can be performed in an ionic liquid. rsc.org This method offers advantages such as increased reaction rates and selectivity, simplified post-treatment, and the potential for recycling and reusing the ionic liquid and metal catalyst, aligning with the principles of atom economy and waste reduction. rsc.org
Furthermore, the use of microwave irradiation and ultrasound are other green synthetic approaches that can be applied to the synthesis of heterocyclic compounds like benzofurans. These techniques often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.
Table 1: Green Chemistry Approaches for Benzofuran Synthesis
| Method | Key Features | Green Principles Applied | Reference |
|---|---|---|---|
| Grinding Methodology | Use of CuBr₂ in DMF-water for synthesis of 2-benzylidene-1-benzofuran-3-ones. nih.gov | Safer solvents, energy efficiency. | nih.gov |
| Ionic Liquid Catalysis | Pd-catalyzed intramolecular Heck reaction in an ionic liquid. rsc.org | Use of recyclable catalysts, increased reaction rate and selectivity, simple post-treatment. rsc.org | rsc.org |
Total Synthesis Approaches for Naturally Occurring this compound Analogues
The total synthesis of naturally occurring benzofurans is a significant area of research due to their diverse biological activities. While the total synthesis of this compound itself is not detailed in the provided results, several strategies for structurally related compounds have been reported. These syntheses often involve the construction of the core benzofuran ring as a key step.
One prominent strategy is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is instrumental in forming a key carbon-carbon bond necessary for the benzofuran scaffold. For instance, the synthesis of the natural chalcone (B49325) Lophirone E, which contains a 2-(4-hydroxyphenyl)benzofuran moiety, utilizes a Sonogashira cross-coupling of a bromoarene with trimethylsilylacetylene. nih.gov This is a well-established method for substituting a terminal acetylenic hydrogen with an aryl halide in the presence of a palladium catalyst and cuprous iodide in an amine solvent. nih.gov
Another versatile approach involves the coupling of ortho-halophenols with alkynes, followed by cyclization. The synthesis of Ailanthoidol, a natural benzofuran, has been achieved through the coupling of an ortho-halophenol and an alkyne under Sonogashira conditions, with PdCl₂(PPh₃)₂ proving to be a more efficient catalyst than Pd(PPh₃)₄. rsc.org
Furthermore, the synthesis of functionalized benzofurans can be achieved via the Mukaiyama Michael addition of silyl (B83357) enol ethers to o-benzoquinone-4-carboxylates, followed by cyclization and aromatization. nih.gov
Table 2: Selected Total Synthesis Approaches for Benzofuran Analogues
| Natural Product Analogue | Key Synthetic Strategy | Starting Materials | Reference |
|---|---|---|---|
| Lophirone E | Sonogashira cross-coupling. nih.gov | 4-Bromophenol, trimethylsilylacetylene. nih.gov | nih.gov |
| Ailanthoidol | Sonogashira coupling of an ortho-halophenol with an alkyne. rsc.org | ortho-halophenol, alkyne. rsc.org | rsc.org |
| Cicerfuran | Palladium-catalyzed coupling of a styrene (B11656) and 2-hydroxyaryl halide. rsc.org | Sesamol. rsc.org | rsc.org |
Mechanistic Investigations of Chemical Reactions Involving 2 Methylbenzofuran 4,7 Dione
Elucidation of Reaction Pathways in Synthetic Transformations
The synthesis of the 2-methylbenzofuran-4,7-dione core and its derivatives can be achieved through several strategic pathways, each with distinct mechanistic features.
One prominent method involves the construction of the benzofuran (B130515) ring system followed by the introduction of the quinone functionality. A classical, albeit lengthy, approach begins with a substituted benzofuran, which undergoes nitration, followed by reduction of the nitro group to an amine, and subsequent oxidation to the desired 4,7-dione. psu.edu Seeking greater efficiency, researchers have developed more direct methods.
A key modern strategy is the copper-mediated oxidative annulation of bromoquinones with 1,3-dicarbonyl compounds. psu.edu This reaction pathway allows for the formation of the benzofuranquinone system in a more convergent manner. The mechanism is proposed to proceed through the coordination of the copper(II) catalyst to both the bromoquinone and the enolate of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the benzofuranquinone. The choice of the copper salt can be critical, with copper(II) bromide often proving superior to copper(II) acetate (B1210297) for this transformation. psu.edu
Another powerful method for constructing the benzofuran nucleus is through an intramolecular Wittig reaction. psu.edursc.org This pathway typically starts with a suitably substituted o-hydroxybenzyl bromide. The bromide is converted to a phosphonium (B103445) salt by reaction with triphenylphosphine. Subsequent treatment with a base, such as triethylamine, generates an ylide which then undergoes an intramolecular reaction with a nearby ester or acyl group, leading to the formation of the furan (B31954) ring. psu.edu This method has been successfully employed in the synthesis of acamelin (B1665399), a naturally occurring methoxy (B1213986) derivative of this compound. psu.edu
The table below summarizes key synthetic transformations leading to benzofuranquinone systems.
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Intermediate Steps | Final Product | Reference |
| Nitration-Reduction-Oxidation | Substituted Benzofuran | Nitrating agent, Reducing agent (e.g., Sn/HCl), Oxidizing agent | Nitration, Reduction to amine, Oxidation to quinone | Benzofuranquinone | psu.edunih.gov |
| Copper-Mediated Annulation | Bromoquinone, 1,3-Dicarbonyl compound | Copper(II) bromide | Enolate formation, Copper coordination, Intramolecular cyclization | 3-Substituted Benzofuranquinone | psu.edu |
| Intramolecular Wittig Reaction | o-Hydroxybenzyl bromide derivative | Triphenylphosphine, Triethylamine | Phosphonium salt formation, Ylide generation, Intramolecular cyclization | 2-Methylbenzofuran (B1664563) derivative | psu.edu |
Hydrogenation Studies and Reduction Selectivity of the Benzofuran System
The reduction of the benzofuran system, particularly in molecules like this compound, presents interesting challenges in selectivity. Hydrogenation can occur at the quinone moiety or at the C2-C3 double bond of the furan ring. The outcome of the reduction is highly dependent on the catalyst and reaction conditions employed. mdpi.com
Generally, the hydrogenation of oxygen-containing heterocycles is more challenging than that of their nitrogen-containing counterparts or other aromatic systems. mdpi.com In the case of substituted benzofurans, the selectivity of the reduction is a key consideration. For instance, in the hydrogenation of 2-acetylbenzofuran, different catalysts lead to different products. Platinum oxide (PtO2) selectively reduces the acetyl group, leaving the furan ring intact. In contrast, Raney nickel hydrogenates the C2-C3 double bond of the heterocycle in addition to the acetyl group. mdpi.com
For the reduction of the benzofuran ring itself, palladium on carbon (Pd/C) is a commonly used catalyst. mdpi.com Studies on 2,3-disubstituted benzofurans have shown that catalytic hydrogenation with 10% Pd/C can selectively reduce the α,β-unsaturated C=C double bond within the furan ring to yield the corresponding 2,3-dihydrobenzofuran (B1216630). mdpi.com However, the substrate-to-catalyst ratio can significantly influence the reaction outcome. A higher proportion of the catalyst can lead to over-reduction, resulting in the complete saturation of the heterocyclic ring. mdpi.com
The selective reduction of the quinone moiety to a hydroquinone (B1673460), without affecting the furan ring, is also a critical transformation. This is often achieved using milder reducing agents. The resulting hydroquinones are often less stable than their quinone counterparts. psu.edu
The table below outlines the selectivity observed in the hydrogenation of benzofuran derivatives under different catalytic systems.
| Substrate | Catalyst | Product(s) | Selectivity | Reference |
| 2-Acetylbenzofuran | Platinum oxide (PtO₂) | 2-(1-Hydroxyethyl)benzofuran | Selective reduction of the acetyl group | mdpi.com |
| 2-Acetylbenzofuran | Raney Nickel | 2-(1-Hydroxyethyl)-2,3-dihydrobenzofuran | Reduction of both the acetyl group and the furan C=C bond | mdpi.com |
| 2,3-Disubstituted Benzofuran | 10% Palladium on Carbon (Pd/C) | cis-2,3-Dihydrobenzofuran derivative | Selective reduction of the furan C=C bond | mdpi.com |
| Benzofuranquinone | Not specified | Benzofuranhydroquinone | Selective reduction of the quinone moiety | psu.edu |
Redox Cycling Mechanisms of Benzofuranquinones
Quinones, including this compound, are known to undergo redox cycling. This process involves the reduction of the quinone (Q) to a semiquinone radical (Q•−) or a hydroquinone (QH2), which can then be re-oxidized back to the quinone, often with the concomitant production of reactive oxygen species (ROS). rsc.org
The biological activity of many quinones is linked to their ability to be bio-reductively activated by enzymes such as cytochrome P450 reductases. rsc.org This enzymatic, one-electron reduction generates the semiquinone radical. In an aerobic environment, this radical can transfer an electron to molecular oxygen (O2) to produce the superoxide (B77818) anion radical (O2•−), while regenerating the parent quinone. This process can repeat, leading to a futile cycle that generates significant oxidative stress within cells.
The mechanism can be summarized as follows:
One-Electron Reduction: Q + e⁻ → Q•⁻ (Semiquinone radical) Catalyzed by enzymes like Cytochrome P450 reductase.
ROS Generation: Q•⁻ + O₂ → Q + O₂•⁻ (Superoxide)
Two-Electron Reduction: Q + 2e⁻ + 2H⁺ → QH₂ (Hydroquinone) Catalyzed by enzymes like NQO1.
The propensity of a specific benzofuranquinone to undergo one- versus two-electron reduction, and the subsequent fate of the reduced species, dictates its potential to induce oxidative stress. psu.edursc.org
Structure Activity Relationship Sar Studies of 2 Methylbenzofuran 4,7 Dione Derivatives
Correlation of Structural Features with Biological Potency in Benzofuran (B130515) Derivatives
The biological activity of benzofuran derivatives is intrinsically linked to their structural characteristics. The core benzofuran nucleus provides a versatile template, and its potency can be modulated by introducing various substituents at different positions. mdpi.com Early SAR studies on benzofuran derivatives highlighted that substitutions, particularly at the C-2 position with groups like esters or other heterocyclic rings, were critical for their cytotoxic activity. mdpi.comnih.gov
The inherent features of the benzofuran ring system, such as its planarity and electron distribution, contribute to its ability to interact with biological macromolecules. These interactions, which include hydrogen bonding, π-stacking, and hydrophobic forces, are fundamental to the molecule's pharmacological effects. mdpi.com For instance, the fusion of the benzene (B151609) and furan (B31954) rings creates a distinct electronic environment that can be fine-tuned through substitution to achieve desired biological effects, ranging from anticancer to antimicrobial activities. nih.govnih.gov
Impact of Substituent Position and Chemical Nature on Activity Profiles
The specific position and chemical nature (e.g., electron-donating or electron-withdrawing) of substituents on the benzofuran ring play a pivotal role in determining the activity and selectivity of the derivatives.
Effect of Methyl and Methoxy (B1213986) Groups: The introduction of a methyl group, particularly at the C-3 position of the benzofuran ring, has been shown to significantly enhance antiproliferative activity against various cancer cell lines. mdpi.com Similarly, the placement of methoxy groups is critical. Studies comparing derivatives with methoxy groups at the C-6 and C-7 positions found that the C-6 substituted compound exhibited substantially higher potency. mdpi.com For example, compound 10h , featuring a methyl group at C-3 and a methoxy group at C-6, was 2 to 4 times more potent than its unsubstituted counterpart (10g ) and 3 to 10 times more active than the C-7 methoxy analogue (10j ). mdpi.com
Table 1: Effect of Methyl and Methoxy Substitution on Antiproliferative Activity (IC₅₀ in nM)
| Compound | Substituents | L1210 | FM3A/0 | Molt4/C8 | CEM/0 | HeLa |
|---|---|---|---|---|---|---|
| 10g | R⁵=NH₂, R⁶=OMe | 38 | 91 | 33 | 36 | 130 |
| 10h | R³=Me, R⁵=NH₂, R⁶=OMe | 16 | 24 | 16 | 16 | 41 |
| 10i | R⁵=NH₂, R⁷=OMe | 170 | 250 | 120 | 140 | 370 |
| 10j | R³=Me, R⁵=NH₂, R⁷=OMe | 120 | 240 | 100 | 110 | 130 |
Data sourced from a study on amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans. mdpi.com
Effect of Halogens and Other Functional Groups: The nature of the substituent is as important as its position. In a series of dual aromatase and steroid sulfatase (STS) inhibitors, chloro and cyano derivatives displayed improved aromatase inhibitory activity compared to a fluoro derivative. rsc.org The superiority of the 6-position for the sulfamate (B1201201) group over the 5-position was also clearly established. rsc.org Adding a methyl group at the C-3 position to this scaffold led to compounds with dual inhibitory activity, with the 4-chloro derivative (19b ) and 4-methoxy derivative (19e ) being optimal. rsc.org
Table 2: Impact of Substituents on Aromatase and STS Inhibition (IC₅₀ in nM)
| Compound | R¹ | R² | Aromatase IC₅₀ | STS IC₅₀ |
|---|---|---|---|---|
| 19a | CH₃ | H | >1000 | 118 |
| 19b | CH₃ | 4-Cl | 137 | 48 |
| 19c | CH₃ | 4-F | 227 | 105 |
| 19d | CH₃ | 2,4-diCl | >1000 | 85 |
| 19e | CH₃ | 4-OCH₃ | 35 | 164 |
Data adapted from a study on benzofuran ketone sulfamates. rsc.org
These findings collectively demonstrate that precise modifications to the benzofuran scaffold are essential for tuning the biological activity profiles of its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Methylbenzofuran-4,7-dione Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov For benzofuran derivatives, QSAR studies have been employed to understand the structural features responsible for their biological effects and to predict the activity of new, unsynthesized analogues. tandfonline.com
A QSAR model is typically expressed as a mathematical equation: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org
In the context of benzofuran analogues, QSAR studies have successfully correlated structural descriptors with activities such as farnesyltransferase (FTase) inhibition and antiproliferative effects. tandfonline.com These models utilize various descriptors, including:
Physicochemical Descriptors: Parameters that account for hydrophobicity, electronic properties, and steric effects. taylorandfrancis.com
Topological Indices: Numerical values derived from the molecular graph that describe the size, shape, and branching of the molecule. nih.gov
Quantum-Chemical Descriptors: Properties calculated using methods like Density Functional Theory (DFT), which provide insights into the electronic structure and reactivity of the molecules. physchemres.org
For example, a QSAR study on 2-phenylbenzofuran (B156813) derivatives used DFT-calculated descriptors to model their antiprotozoal activity. physchemres.org The quality of a QSAR model is assessed using statistical parameters such as the squared correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (Q² or R²cv), which measures the model's predictive ability. tandfonline.comphyschemres.org
Table 3: Example of Statistical Parameters from a QSAR Study on Benzofuran Derivatives
| Activity Model | N | R | R² | F-test |
|---|---|---|---|---|
| FTase Inhibitory Activity | 30 | 0.915 | 0.837 | 46.2 |
| Antiproliferative Activity (QG56) | 30 | 0.941 | 0.885 | 69.1 |
N=Number of compounds, R=Correlation coefficient, R²=Squared correlation coefficient, F=F-test value. Data adapted from a QSAR study on benzofuran derivatives as FTase inhibitors. tandfonline.com
While specific QSAR models for this compound are not widely reported, the principles and methodologies applied to other benzofuran series provide a clear framework for how such models could be developed. These models are invaluable for prioritizing the synthesis of novel analogues with potentially enhanced biological potency. nih.gov
Computational Insights into Ligand-Target Interactions
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, provide profound insights into how benzofuran derivatives interact with their biological targets at an atomic level. nih.govuni-tuebingen.de These techniques are instrumental in rationalizing observed SAR data and guiding the design of more potent and selective inhibitors.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, helping to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For example, a docking simulation of the benzofuran derivative 35g into the colchicine (B1669291) binding site of tubulin revealed that its trimethoxyphenyl ring resides near the Cys241 residue, and a key hydrogen bond is formed between the ester moiety and Ala250. nih.gov These specific interactions help to explain the compound's potent tubulin polymerization inhibitory activity.
MD simulations can further explore the dynamic behavior of the ligand-protein complex over time, providing information on the stability of the binding mode and any conformational changes induced in the protein upon ligand binding. uni-tuebingen.de Studies on nuclear receptors, for instance, have shown that ligand binding can induce specific conformational shifts in regions of the ligand-binding domain, which is crucial for the receptor's function and antagonism. uni-tuebingen.de
Other computational tools like the analysis of the Molecular Electrostatic Potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for intermolecular interactions. researchgate.net These computational approaches are integral to modern drug discovery, offering a powerful lens through which to understand the molecular basis of a compound's biological activity and to refine its structure for improved therapeutic performance. nih.gov
Table of Mentioned Compounds
| Compound Name/Identifier | Chemical Name or Description |
|---|---|
| 10g | 2-(3',4',5'-trimethoxybenzoyl)-5-amino-6-methoxy-benzo[b]furan |
| 10h | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxy-benzo[b]furan |
| 10i | 2-(3',4',5'-trimethoxybenzoyl)-5-amino-7-methoxy-benzo[b]furan |
| 10j | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-7-methoxy-benzo[b]furan |
| 19a | 6-((3-methylbenzofuran-2-yl)carbonyl)phenyl sulfamate |
| 19b | 6-((4-chlorophenyl)(3-methylbenzofuran-2-yl)carbonyl)phenyl sulfamate |
| 19c | 6-((4-fluorophenyl)(3-methylbenzofuran-2-yl)carbonyl)phenyl sulfamate |
| 19d | 6-((2,4-dichlorophenyl)(3-methylbenzofuran-2-yl)carbonyl)phenyl sulfamate |
| 19e | 6-((4-methoxyphenyl)(3-methylbenzofuran-2-yl)carbonyl)phenyl sulfamate |
| 35g | 2-alkoxycarbonyl derivative with methoxy group at C-6 |
| This compound | The subject compound of the article |
| Benzofuran | The core heterocyclic scaffold |
| Chromone | A derivative of benzopyran with a substituted keto group |
| Quinazoline | A bicyclic heterocyclic compound |
Advanced Spectroscopic Characterization Techniques for 2 Methylbenzofuran 4,7 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 2-Methylbenzofuran-4,7-dione. Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a related compound, 3-methylbenzofuran, the ¹H NMR spectrum in CDCl₃ shows a doublet for the methyl protons at δ 2.22 ppm, and multiplets for the aromatic protons between δ 7.18 and 7.51 ppm. jst.go.jp For this compound, specific chemical shifts would be expected for the methyl group, the furan (B31954) ring proton, and the quinone ring protons, providing a unique fingerprint of the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their functionalities. In a predicted ¹³C NMR spectrum of 2-methylfuran (B129897) in D₂O, characteristic peaks are observed for the different carbon atoms in the molecule. hmdb.ca For this compound, distinct signals would be anticipated for the carbonyl carbons of the quinone ring, the carbons of the furan and benzene (B151609) rings, and the methyl group carbon. For instance, in a derivative, 3,6-bis(3-methylbenzofuran-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, the methyl carbon appears at δ 8.9 ppm in the ¹³C NMR spectrum. rsc.org
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.5 | s | 2-CH₃ |
| ¹H | ~6.5 | s | H-3 |
| ¹H | ~6.8 | d | H-5 or H-6 |
| ¹H | ~6.8 | d | H-6 or H-5 |
| ¹³C | ~15 | q | 2-CH₃ |
| ¹³C | ~110 | d | C-3 |
| ¹³C | ~120 | d | C-5 or C-6 |
| ¹³C | ~120 | d | C-6 or C-5 |
| ¹³C | ~145 | s | C-3a or C-7a |
| ¹³C | ~155 | s | C-2 |
| ¹³C | ~160 | s | C-7a or C-3a |
| ¹³C | ~180 | s | C-4 or C-7 |
| ¹³C | ~185 | s | C-7 or C-4 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the quinone moiety, typically in the range of 1650-1700 cm⁻¹. psu.edu Additional characteristic peaks would include C-O-C stretching of the furan ring and C-H stretching and bending vibrations of the methyl and aromatic groups. For example, a related benzofuranquinone derivative, 3-hydroxymethyl-5-methoxy-2-methylbenzothiophene-4,7-dione, displays IR peaks at 1670 cm⁻¹ (C=O). nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric vibrations of the benzene and furan rings are often more intense in the Raman spectrum. For this compound, Raman spectroscopy could help to confirm the aromatic and heterocyclic ring structures.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=O (Quinone) | Stretching | 1650 - 1700 | IR |
| C=C (Aromatic) | Stretching | 1500 - 1600 | IR, Raman |
| C-O-C (Furan) | Asymmetric Stretching | 1200 - 1275 | IR |
| C-O-C (Furan) | Symmetric Stretching | 1020 - 1075 | Raman |
| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |
| C-H (Methyl) | Stretching | 2850 - 3000 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are characteristic of its conjugated system. The extended π-system of this compound, encompassing the benzofuran (B130515) and quinone moieties, gives rise to distinct absorption bands in the UV-Vis spectrum. A related compound, 4,7-dihydro-5-methoxy-3-methoxymethyl-2-methylbenzofuran-4,7-dione, exhibits absorption maxima (λmax) at 225, 259, 310, and 426 nm in acetonitrile. psu.edu The spectrum of this compound is expected to show π→π* transitions at shorter wavelengths and n→π* transitions, characteristic of the carbonyl groups, at longer wavelengths.
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π | Benzofuran ring | ~250-290 |
| π → π | Quinone system | ~300-350 |
| n → π* | Carbonyl groups | > 400 |
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Furthermore, by analyzing the fragmentation patterns, valuable structural information can be deduced. The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
The fragmentation of this compound under electron ionization (EI) would likely involve the loss of small, stable molecules such as carbon monoxide (CO) from the quinone ring, a characteristic fragmentation pathway for quinones. The loss of a methyl radical (•CH₃) is another plausible fragmentation. The fragmentation pattern of 2-methylbenzofuran (B1664563) has been studied and shows prominent peaks at m/z 131 and 132. nih.govresearchgate.net
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Formula | Fragmentation Pathway |
| 174 | [M]⁺ | C₉H₆O₃ | Molecular Ion |
| 146 | [M - CO]⁺ | C₈H₆O₂ | Loss of carbon monoxide |
| 118 | [M - 2CO]⁺ | C₇H₆O | Loss of two CO molecules |
| 159 | [M - CH₃]⁺ | C₈H₃O₃ | Loss of a methyl radical |
Computational and Theoretical Chemistry Approaches for 2 Methylbenzofuran 4,7 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It has proven to be a successful approach in computational chemistry, providing a balance between accuracy and computational cost. physchemres.org DFT calculations can elucidate various properties of 2-Methylbenzofuran-4,7-dione, from its geometry to its reactivity patterns.
Conformational Analysis and Geometry Optimization
The first step in many computational studies is to determine the most stable three-dimensional structure of the molecule. Conformational analysis involves exploring the potential energy surface of the molecule to identify its stable conformers. This is followed by geometry optimization, a process that determines the bond lengths, bond angles, and dihedral angles corresponding to a minimum on the potential energy surface. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters of this compound (Theoretical) (Note: The following data is illustrative to demonstrate the output of a DFT calculation and is not derived from a specific study on this compound.)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C2-C3 | 1.36 |
| C8-O1 | 1.37 | |
| C4=O5 | 1.22 | |
| C7=O6 | 1.22 | |
| Bond Angle | C2-C3-C3a | 106.5 |
| C4-C5-C5a | 121.0 | |
| Dihedral Angle | C3-C3a-C7a-O1 | 180.0 |
Global and Local Reactivity Indices
Local reactivity indices, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com This information is crucial for understanding the regioselectivity of chemical reactions involving this compound.
Table 2: Illustrative Global Reactivity Indices of this compound (Theoretical) (Note: The following data is illustrative and not from a specific study on this compound.)
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -2.8 |
| Energy Gap | ΔE | 3.7 |
| Electronegativity | χ | 4.65 |
| Chemical Hardness | η | 1.85 |
| Global Softness | S | 0.54 |
| Electrophilicity Index | ω | 5.84 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcome of chemical reactions. nih.gov It focuses on the interactions between the HOMO of one molecule and the LUMO of another. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. nih.gov
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and thus more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would highlight the regions most likely to be involved in electron donation and acceptance during a chemical reaction.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential regions.
For this compound, an MEP map would likely show negative potential around the carbonyl oxygens at positions 4 and 7, making them susceptible to attack by electrophiles. The hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.dewisc.edu It transforms the delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure representation. NBO analysis can reveal important information about intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor NBO to an empty acceptor NBO. wisc.edu
The second-order perturbation theory analysis within the NBO framework quantifies the energetic significance of these donor-acceptor interactions. For this compound, NBO analysis could provide insights into the stability arising from electron delocalization between the furan (B31954) and quinone rings.
Table 3: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Theoretical) (Note: The following data is illustrative and not from a specific study on this compound.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) O1 | σ(C2-C3) | 5.2 |
| π(C5a-C6) | π(C4=O5) | 15.8 |
| π(C3a-C7a) | σ*(O1-C7a) | 2.1 |
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery and design, MD simulations are invaluable for understanding the dynamic interactions between a ligand, such as this compound, and a biological target, typically a protein. nih.gov
By simulating the behavior of the ligand-protein complex in a solvated environment, MD can provide insights into the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. rsc.org This information is crucial for predicting the binding affinity and for the rational design of more potent and selective inhibitors. While no specific MD simulation studies on this compound have been reported, this technique would be a critical next step in evaluating its potential as a bioactive compound.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the structural or property-based descriptors of a compound with its activity or a specific property. tandfonline.comfrontiersin.org These models are pivotal in drug discovery and materials science for predicting the characteristics of new molecules, thereby streamlining the design and synthesis process. tandfonline.comfrontiersin.org
The development of a QSAR/QSPR model involves calculating a set of molecular descriptors that characterize the molecule's physicochemical, topological, and electronic features. These descriptors are then used to build a mathematical model that relates them to the observed property or activity. tandfonline.com For benzofuran (B130515) derivatives, various studies have employed this approach to understand their biological activities, such as anticancer and antimalarial properties. acs.orgresearchgate.net
Methodology and Descriptors in Benzofuran Studies
In studies involving benzofuran derivatives, a variety of descriptors are used to build robust QSAR models. tandfonline.comfrontiersin.org The selection of appropriate descriptors is a critical step in identifying the key molecular features that govern the property of interest. frontiersin.org
Quantum-Chemical Descriptors: Density Functional Theory (DFT) is a common method used to calculate these descriptors, which provide insights into the electronic structure and reactivity of the molecules. physchemres.orgphyschemres.org Important quantum-chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (Eg), dipole moment, and Mulliken population analysis. physchemres.orgphyschemres.org
Physicochemical and Topological Descriptors: These descriptors account for properties like lipophilicity (logP), molar refractivity, and molecular shape. frontiersin.org For instance, lipophilicity is a crucial factor in the transport of a drug through biological membranes. frontiersin.org Topological descriptors encode information about the size, shape, and branching of a molecule.
Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to develop the QSAR/QSPR equations. researchgate.net The validity and predictive power of these models are assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and Fischer's value (F-value). tandfonline.comresearchgate.net
A QSAR study on bisbenzofuran derivatives as antimalarial agents highlighted the importance of hydrophobic, electrostatic, steric, and topological parameters in determining their biological activity. researchgate.net Another study on 2-phenylbenzofuran (B156813) derivatives utilized quantum chemical descriptors to model their antiprotozoal activity. physchemres.orgphyschemres.org
Table 1: Examples of Descriptor Classes Used in QSAR/QSPR Studies of Benzofuran Derivatives
| Descriptor Class | Examples of Descriptors | Significance | References |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Global reactivity descriptors (hardness, softness, electrophilicity) | Characterize electronic structure and chemical reactivity. | physchemres.org, physchemres.org |
| Physicochemical | Lipophilicity (logP), Molar refractivity, Polarizability | Describe partitioning behavior, steric effects, and intermolecular interactions. | frontiersin.org |
| Topological | Kier & Hall indices, Wiener index, Balaban index | Quantify molecular size, shape, and branching. | tandfonline.com |
| BCUT Descriptors | Burden-modified eigenvalues | Represent molecular structure based on connectivity and atomic properties. | tandfonline.com |
| P_VSA Descriptors | van der Waals surface area-based descriptors | Describe atomic contributions to the van der Waals surface area. | tandfonline.com |
This structured approach allows researchers to predict the properties of unsynthesized benzofuran derivatives, including potentially this compound, and to understand the structural requirements for a desired outcome.
Investigation of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in advanced technologies such as telecommunications, optical data storage, and frequency mixing. researchgate.net Organic molecules, including benzofuran derivatives, are promising candidates for NLO applications because of their high NLO responses, fast switching speeds, and the tunability of their properties through synthetic modifications. physchemres.orgresearchgate.net
The NLO response of a molecule is governed by its hyperpolarizabilities. The first-order hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG), while the second-order hyperpolarizability (γ) gives rise to third-order NLO effects. semanticscholar.org For a molecule to exhibit second-order NLO properties, it must be non-centrosymmetric.
Computational Investigation of NLO Properties in Benzofurans
Computational chemistry, particularly DFT and time-dependent DFT (TD-DFT), provides powerful tools to predict and understand the NLO properties of molecules. physchemres.orgsemanticscholar.org These methods are used to calculate the electric dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ). semanticscholar.org
Studies on various benzofuran derivatives have demonstrated their potential as NLO materials. For example, a theoretical investigation of 2-phenylbenzofuran derivatives showed that they possess remarkable NLO properties, with first-order hyperpolarizability (β) values ranging from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu. physchemres.orgphyschemres.org The NLO response in these molecules is often attributed to intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. physchemres.org
In another study, the NLO properties of benzodifuran-based derivatives were investigated. researchgate.net The results indicated that compounds with asymmetrical structures and increased π-conjugated chains exhibited the highest SHG response. researchgate.net Z-scan measurements revealed negative non-linear refraction and positive non-linear absorption for these compounds. researchgate.net
Table 2: Calculated NLO Properties for Selected Benzofuran Derivatives (Illustrative Examples)
| Compound | Method | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] | Reference |
| 2-Phenylbenzofuran | DFT/GGA-PBE | 1.35 | 2.69 x 10⁻²³ | 4.00 x 10⁻³⁰ | physchemres.org, physchemres.org |
| 2-(4-Nitrophenyl)benzofuran | DFT/GGA-PBE | 6.27 | 3.03 x 10⁻²³ | 30.67 x 10⁻³⁰ | physchemres.org, physchemres.org |
| 2-(4-Aminophenyl)benzofuran | DFT/GGA-PBE | 2.65 | 3.01 x 10⁻²³ | 9.38 x 10⁻³⁰ | physchemres.org, physchemres.org |
These computational approaches are essential for the rational design of new organic NLO materials. By understanding the structure-property relationships, it is possible to synthetically modify the benzofuran scaffold, for instance by introducing different substituent groups to the this compound core, to enhance its NLO response.
Role of 2 Methylbenzofuran 4,7 Dione As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The scaffold of 2-Methylbenzofuran-4,7-dione is a key component in the synthesis of complex natural products and their analogues. The reactivity of the quinone ring and the benzofuran (B130515) system allows for its strategic use in constructing polycyclic and highly functionalized molecules.
Research has demonstrated the utility of the this compound core in the synthesis of biologically active compounds. For instance, a derivative, 6-methoxy-2-methylbenzofuran-4,7-dione, known as acamelin (B1665399), is a natural product isolated from Australian blackwood (Acacia melanoxylon) and is known to be a potent sensitizer (B1316253). psu.edu The synthesis of acamelin and related compounds underscores the importance of the this compound framework as a foundational structure for accessing complex natural products. psu.edu The general synthetic approach involves the construction of a suitably substituted 2-methylbenzofuran (B1664563), followed by oxidation to the corresponding 4,7-dione. psu.edu
Furthermore, the benzofuranquinone core is amenable to various synthetic transformations for the introduction of different functional groups. For example, derivatives such as 3-(1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-4,7-dione have been synthesized from simpler benzofurans through a sequence of nitration, reduction, and oxidation reactions. nih.gov This highlights the role of the benzofuranquinone system as a versatile template that can be modified to produce a range of complex derivatives.
The quinone moiety of the molecule is also a reactive dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. The constitutional isomer, 3-methylbenzofuran-4,7-dione, readily participates in Diels-Alder reactions to construct more complex, polycyclic systems, such as naphtho[2,3-b]furan-4,9-diones. oup.comkyushu-u.ac.jp This reactivity is anticipated to be shared by this compound, making it a valuable precursor for the synthesis of angularly fused polycyclic aromatic compounds.
Table 1: Examples of Complex Molecules Derived from the this compound Scaffold
| Precursor/Core Structure | Reaction Type | Resulting Complex Molecule/System | Reference |
| Substituted 2-Methylbenzofuran | Oxidation | 6-Methoxy-2-methylbenzofuran-4,7-dione (Acamelin) | psu.edu |
| 3-Acetyl-5-methoxy-2-methylbenzofuran | Nitration, Reduction, Oxidation | 3-(1-Hydroxyethyl)-5-methoxy-2-methylbenzofuran-4,7-dione | nih.gov |
| 3-Methylbenzofuran-4,7-dione (Isomer) | Diels-Alder Cycloaddition | Naphtho[2,3-b]furan-4,9-diones | oup.comkyushu-u.ac.jp |
Building Block for Diverse Heterocyclic Systems
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. researchgate.netrsc.orgrsc.org Consequently, this compound serves not only as a precursor to specific complex targets but also as a versatile building block for generating libraries of diverse heterocyclic systems. nih.gov
The synthesis of the benzofuran ring itself can be achieved through various methods, including intramolecular Wittig reactions and palladium-catalyzed cyclizations, which allow for the introduction of various substituents onto the aromatic ring. psu.eduresearchgate.net Starting from a pre-formed this compound, the quinone ring offers a handle for further chemical modifications. For example, the carbonyl groups of the quinone can undergo condensation reactions with various nucleophiles to form new heterocyclic rings fused to the benzofuran core.
Moreover, the benzofuran ring can be a stable platform for the construction of other linked heterocyclic systems. For example, benzofuran derivatives can be key intermediates in the synthesis of compounds containing other heterocyclic moieties like thiazoles. bldpharm.com The general strategy involves functionalizing the benzofuran core, for instance at the methyl group or on the benzene (B151609) ring, and then using these functional groups to build the new heterocyclic ring. This versatility allows chemists to use this compound as a starting point to explore a wide chemical space of novel heterocyclic compounds with potential applications in drug discovery and materials science. rsc.orgnih.gov
Table 2: Synthetic Utility of the Benzofuran Scaffold for Heterocyclic System Synthesis
| Starting Material Type | Synthetic Transformation | Resulting Heterocyclic System | General Reference |
| o-Hydroxybenzyl Bromide Ester | Intramolecular Wittig Reaction | Substituted Benzofurans | psu.edu |
| 2-Allylphenols | Pd-catalyzed Oxidative Cyclization | Substituted 2-Methylbenzofurans | researchgate.net |
| Functionalized Benzofuran | Condensation/Cyclization Reactions | Fused or Linked Heterocycles (e.g., Benzofuro-thiazoles) | nih.govbldpharm.com |
Conclusion and Future Research Directions
Summary of Key Academic Contributions to 2-Methylbenzofuran-4,7-dione Research
While direct research focusing exclusively on this compound is nascent, the foundation for its study has been firmly established by key academic work on analogous structures. A significant contribution is the synthesis and characterization of a broad range of benzofuranquinones. Seminal studies have detailed the synthesis of these compounds through methods like the copper(II)-mediated reaction of bromobenzoquinones with 1,3-dicarbonyl compounds. psu.edu This work not only provided access to a library of analogues but also established them as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), a crucial enzyme in immune regulation. psu.edu
Another cornerstone of research in this area is the investigation of benzofuran-, benzothiophene-, indazole-, and benzisoxazole-quinones as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov These studies demonstrated that heterocyclic quinones are excellent substrates for NQO1, an enzyme often overexpressed in tumor cells, thereby providing a strong rationale for their exploration as anticancer agents. nih.gov Furthermore, the total synthesis of related natural products, such as the potent sensitizer (B1316253) acamelin (B1665399) (6-methoxy-2-methylbenzofuran-4,7-dione), has provided robust synthetic pathways that can be adapted for this compound. psu.edu The development of various synthetic strategies, including palladium-catalyzed reactions and intramolecular cyclizations, has created a versatile toolbox for constructing the core benzofuran (B130515) structure. acs.orgjocpr.comorganic-chemistry.org Collectively, these contributions in synthesis and biological evaluation of closely related compounds have paved the way for a focused investigation into the specific properties and potential of this compound.
Identification of Emerging Research Avenues for this compound
Emerging research avenues for this compound are primarily directed toward exploiting its inherent chemical functionalities for therapeutic applications. Based on the activities of its analogues, several key areas can be identified:
Oncology: Given that benzofuranquinones are excellent substrates for the NQO1 enzyme, a primary research avenue is the evaluation of this compound as a bioreductive prodrug for cancer therapy. nih.gov Its potential as an inhibitor of targets like indoleamine 2,3-dioxygenase (IDO) also positions it as a candidate for cancer immunotherapy research. psu.edu
Antimicrobial Drug Development: Benzofuran derivatives have shown a wide spectrum of antimicrobial activities. rsc.orgnih.gov A promising research direction is the screening of this compound against various bacterial and fungal strains, including drug-resistant variants, to identify novel antimicrobial leads.
Hybrid Molecule Synthesis: A modern approach in medicinal chemistry involves conjugating two or more pharmacophores to create hybrid molecules with enhanced or multi-target activity. tandfonline.comnih.gov An emerging avenue is the use of this compound as a scaffold to be combined with other bioactive moieties, such as isatin, to create novel conjugates with potentially superior anticancer profiles. tandfonline.comnih.gov
Neuroprotective Agents: Certain benzofuran structures have been investigated for activity against neurodegenerative diseases like Alzheimer's. rsc.org Exploring the potential of this compound and its derivatives to inhibit processes like amyloid aggregation represents another frontier.
Potential for Novel Methodological Developments in Synthesis and Characterization
Future research will likely necessitate the development of more efficient, scalable, and regioselective synthetic routes specifically for this compound. While classical methods exist, there is significant potential for applying modern catalytic systems. psu.eduacs.org
Advanced Synthetic Methods: Novel developments could involve leveraging palladium, copper, or nickel-catalyzed cross-coupling and annulation strategies to construct the benzofuranquinone core in a more atom-economical fashion. acs.orgorganic-chemistry.org The exploration of C-H activation methodologies could provide direct and efficient pathways to functionalized derivatives, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: The application of continuous flow chemistry could offer improved control over reaction parameters for sensitive steps, such as nitration and oxidation, leading to higher yields and safer protocols for the synthesis of this compound.
Advanced Characterization: Unambiguous structural confirmation is paramount. While standard spectroscopic techniques like NMR and IR are essential, advanced methods will be critical. rsc.orgmdpi.comacs.org X-ray crystallography will be indispensable for definitively determining the solid-state structure of this compound and its derivatives, providing crucial insights into its molecular geometry and intermolecular interactions. rsc.org High-resolution mass spectrometry will remain vital for confirming molecular formulas and analyzing fragmentation patterns. acs.org
Future Prospects in Mechanism-Based Drug Discovery Research
The true potential of this compound lies in mechanism-based drug discovery. The quinone moiety is an electrophilic center and a redox-active functional group, suggesting that its biological effects are likely mediated through specific molecular interactions.
Future prospects will heavily rely on identifying and validating its direct biological targets. If it acts as an NQO1 substrate, research will focus on its role in generating cytotoxic hydroquinones via bioreduction. nih.gov If it inhibits enzymes like IDO, studies will need to elucidate the binding mode and the structural basis for inhibition, likely through kinetic analysis and co-crystallization studies. psu.edu
Furthermore, understanding its downstream effects is crucial. For instance, studies on related benzofuran conjugates have shown they can induce apoptosis through the modulation of key proteins like p53, Bcl-2, and Bax, and can arrest the cell cycle. tandfonline.comnih.gov A significant future prospect for this compound is the detailed investigation of these cellular pathways. Elucidating its precise mechanism of action will not only validate its therapeutic potential but also enable the rational design of second-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately advancing its journey from a chemical entity to a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methylbenzofuran-4,7-dione and its derivatives, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions or Diels-Alder adduct formation. For example, acrolein N,N-dimethylhydrazone reacts with benzotriazole-4,7-dione under acidic silica gel chromatography (Matrex, 60 Å) for purification . Purity optimization involves adjusting eluent ratios (e.g., 5% ethyl acetate in petroleum ether) and validating via NMR. Key NMR signals include δ 209.54 and 212.50 (carbonyl carbons) and methyl group protons (δ 0.84–1.01) .
Q. How is this compound characterized structurally, and what analytical challenges arise?
- Methodological Answer : Characterization relies on 1H/13C NMR and IR spectroscopy. For example, carbonyl stretches in IR appear at 1672–1687 cm⁻¹, while NMR δ3 values (e.g., 50.66 ppm for Me-18) are critical for confirming methyl substitution . Challenges include peak overlap in impure mixtures, requiring comparison to pure analogs (e.g., 5α-cholestane-4,7-dione) and 2D NMR techniques .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi. For indole-4,7-dione analogs, MIC values <10 µg/mL indicate potency, with computational docking (e.g., AutoDock Vina) used to predict target binding (e.g., bacterial topoisomerases) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, alkylation) impact the antifungal activity of this compound derivatives?
- Methodological Answer : Systematic SAR studies show that nitro or triazole substitutions enhance antifungal activity (e.g., ZG-20-41 MIC = 2 µg/mL against Candida albicans), while halogenation may not improve efficacy due to steric hindrance. Activity is evaluated via time-kill assays and synergy testing with azoles .
Q. What computational strategies predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, electron-deficient dienophiles like benzotriazole-4,7-dione show higher reactivity with inverse electron-demand Diels-Alder pathways .
Q. How can biotransformation pathways optimize the functionalization of this compound?
- Methodological Answer : Fungal biotransformation (e.g., Curvularia lunata) introduces hydroxyl groups at C-17/C-18 positions in diterpene analogs, yielding derivatives with 58% efficiency in 30 hours. LC-MS and 13C labeling track metabolic pathways .
Q. What are the limitations of NMR in resolving stereochemical ambiguities in 4,7-dione derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
